molecular formula C16H14ClFN6O3 B10945925 4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide

4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10945925
M. Wt: 392.77 g/mol
InChI Key: HINSVFMSVXDUTK-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a nitro group, and a fluorobenzyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.

    Fluorobenzylation: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-fluorobenzyl bromide
  • 4-fluorobenzyl chloride
  • 3-fluorobenzyl chloride

Uniqueness

4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H14ClFN6O3

Molecular Weight

392.77 g/mol

IUPAC Name

4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14ClFN6O3/c1-8-13(19-16(25)14-12(17)15(21-20-14)24(26)27)9(2)23(22-8)7-10-4-3-5-11(18)6-10/h3-6H,7H2,1-2H3,(H,19,25)(H,20,21)

InChI Key

HINSVFMSVXDUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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